2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid is a chemical compound with the molecular formula C7H8N2O3S and a molecular weight of 200.22 g/mol . It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2-amino-4-methylthiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Carboxy-4-methylthiazol-5-yl)ethyl phosphate: Similar structure but with a phosphate group instead of a carbamoyl group.
2-Mercapto-4-methyl-5-thiazoleacetic acid: Contains a mercapto group instead of a carbamoyl group.
Uniqueness
2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carbamoyl group enhances its potential interactions with biological targets, making it a valuable compound for research .
Properties
Molecular Formula |
C7H8N2O3S |
---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
2-(2-carbamoyl-5-methyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-3-4(2-5(10)11)9-7(13-3)6(8)12/h2H2,1H3,(H2,8,12)(H,10,11) |
InChI Key |
QRYKOMFGQGRIMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C(=O)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.